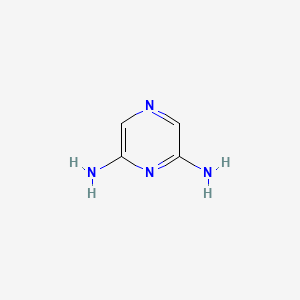

2,6-ピラジンジアミン

説明

2,6-Pyrazinediamine is a chemical compound that is part of a broader class of pyrazine derivatives. Pyrazines are heterocyclic aromatic compounds with a six-membered ring structure containing two nitrogen atoms at opposite positions. These compounds are of significant interest due to their diverse range of applications, particularly in the field of organic electronics and optoelectronics due to their electron-transporting properties .

Synthesis Analysis

The synthesis of pyrazine derivatives can be achieved through various methods. One approach involves the condensation coupling of 1,2-diamines with 1,2-diketones to produce acene-type conjugated molecules containing pyrazine units . Another method includes the Sonogashira coupling reaction, which is used to synthesize 2,5-di(aryleneethynyl)pyrazine derivatives from 2,5-dibromo-3,6-dimethylpyrazine and ethynylarenes . Additionally, hydrothermal reactions based on 2-pyrazinephosphonic acid have been employed to synthesize metal(II) 2-pyrazinephosphonates .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can significantly influence their electronic properties. For instance, in the case of 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, the pyrazine ring is inclined to the planes of the phenyl rings, which affects the localization of the highest occupied molecular orbital (HOMO) on the central ring's carbon atoms . The introduction of pyrazine units into acene-type molecules leads to a well-delocalized nature of the molecules, as indicated by the decrease in the energy gap with an increase in molecular length .

Chemical Reactions Analysis

Pyrazine derivatives undergo various chemical reactions that are essential for their applications in electronic devices. For example, cyclic voltammetry measurements of ribbonlike pyrazine derivatives show that their n-type properties are dependent on the molecular length and the number of pyrazine units . Similarly, 2,5-di(aryleneethynyl)pyrazine derivatives undergo reduction to the radical anion, which is almost reversible at high scan rates .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are crucial for their performance in optoelectronic devices. These properties include high electron affinity, environmental stability, and ease of structural modification, making them suitable as n-type semiconductors . The introduction of electron-withdrawing groups, such as dicarboximide, can further increase the electron affinity of these molecules . Additionally, some pyrazine-containing acene molecules exhibit thermal liquid crystalline behavior, which could be advantageous for their use in organic optoelectronic devices .

科学的研究の応用

非感度エネルギー物質

LLM-105は、非感度エネルギー物質の代表的な例の一つです . これらの材料は、優れた熱安定性と高いエネルギー出力によって特徴付けられます .

ブースター

LLM-105は、非感度ブースターに潜在的な用途があります . ブースターは、爆薬の主装薬に伝達される爆轟信号を増幅するために使用されます。

起爆器

LLM-105は、起爆器にも使用できます . 起爆器は、

作用機序

Mode of Action

It is known that many diamines interact with their targets through hydrogen bonding and ionic interactions

Biochemical Pathways

The biochemical pathways affected by 2,6-Pyrazinediamine are currently unknown. Given the compound’s structure, it may potentially interact with various enzymes and receptors, thereby influencing multiple biochemical pathways

Pharmacokinetics

The impact of these properties on the bioavailability of 2,6-Pyrazinediamine is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2,6-Pyrazinediamine is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

特性

IUPAC Name |

pyrazine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-7-2-4(6)8-3/h1-2H,(H4,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRUCENCQMAGLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336573 | |

| Record name | 2,6-Pyrazinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41536-80-5 | |

| Record name | 2,6-Pyrazinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Pyrazinediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

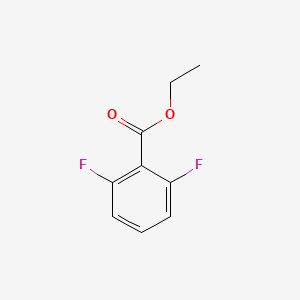

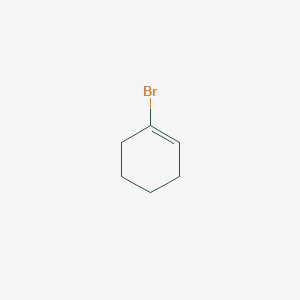

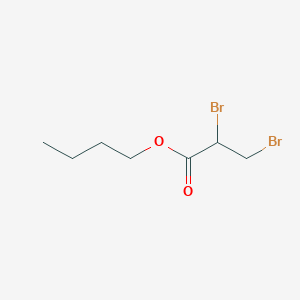

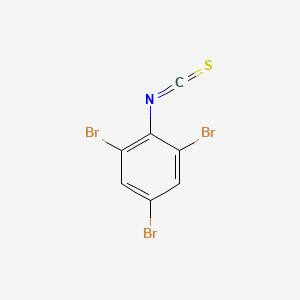

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

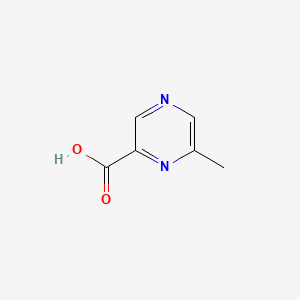

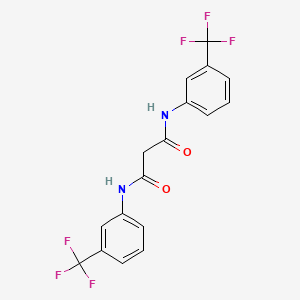

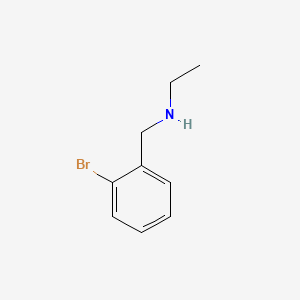

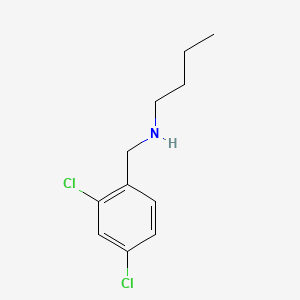

Feasible Synthetic Routes

Q & A

Q1: How does 3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine (CGS 4270) exert its diuretic effect?

A1: While the precise mechanism is not fully elucidated in the provided research, CGS 4270 is identified as an amiloride-type diuretic []. Amiloride is known to act on the epithelial sodium channel (ENaC) in the kidneys, inhibiting sodium reabsorption. This leads to increased sodium excretion in the urine, followed by water, resulting in diuresis.

Q2: What is known about the structure of 3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine (CGS 4270)?

A3: The structure of CGS 4270 was confirmed through various methods including mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray analysis []. This research demonstrated that the reaction of amiloride hydrochloride with bromine under alkaline conditions yields CGS 4270 through a dehydrogenation process.

Q3: Are there any in vivo studies demonstrating the diuretic effects of CGS 4270?

A4: Yes, studies in rats and dogs show that CGS 4270 induces diuresis and saluresis, similar to amiloride []. Additionally, combining CGS 4270 with hydrochlorothiazide in rats resulted in a synergistic effect on diuresis and saluresis while normalizing potassium levels []. This highlights its potential for combination therapy in managing hypertension.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。